![molecular formula C20H16ClNO3 B280421 {5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE](/img/structure/B280421.png)
{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE is a complex organic compound that features a combination of indole, furan, and chlorophenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The purification of the final product is usually achieved through techniques such as recrystallization, chromatography, or distillation .
Chemical Reactions Analysis
Types of Reactions
{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Scientific Research Applications
{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of {5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE involves its interaction with specific molecular targets within cells. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, furan derivatives, and chlorophenyl compounds. Examples include:
- 4-chlorophenyl [5-(1H-indol-1-ylcarbonyl)-2-furyl]methyl ether
- 4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-thienyl]methyl ether
- 4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-pyrrolyl]methyl ether .
Uniqueness
The uniqueness of {5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16ClNO3 |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
[5-[(4-chlorophenoxy)methyl]furan-2-yl]-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C20H16ClNO3/c21-15-5-7-16(8-6-15)24-13-17-9-10-19(25-17)20(23)22-12-11-14-3-1-2-4-18(14)22/h1-10H,11-13H2 |
InChI Key |
MWTZOLBPQKHDLT-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(O3)COC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(O3)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B280338.png)
![6-(methoxymethyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-4-one](/img/structure/B280339.png)
![1-ethyl-3-methyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B280341.png)

![N~3~-[2-(1-CYCLOHEXENYL)ETHYL]-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B280346.png)
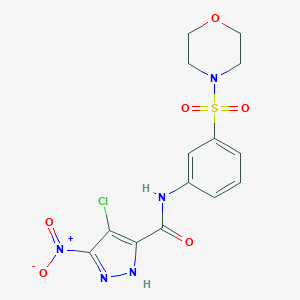
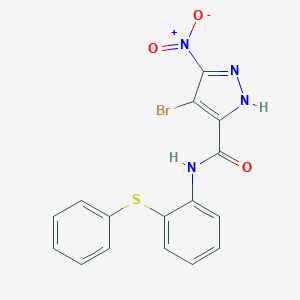
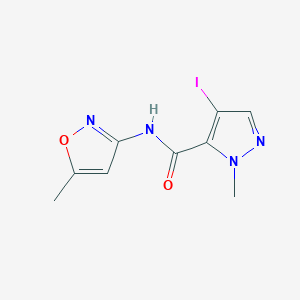
![N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B280356.png)
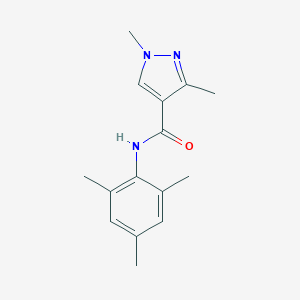
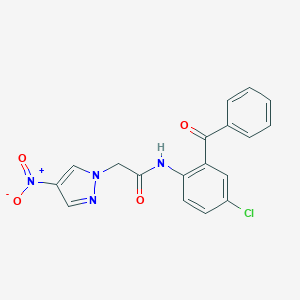
![5-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B280360.png)
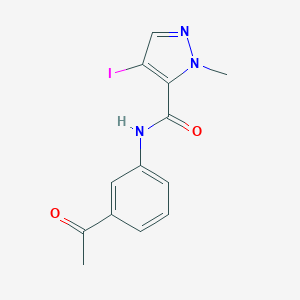
![3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(N-METHYLACETAMIDO)PHENYL]ADAMANTANE-1-CARBOXAMIDE](/img/structure/B280362.png)
